An In-depth Technical Guide to the Physical Properties of Oxamic Acid Esters: A Case Study of Ethyl Oxamate
An In-depth Technical Guide to the Physical Properties of Oxamic Acid Esters: A Case Study of Ethyl Oxamate
A Note to the Researcher: Preliminary investigation reveals a significant scarcity of publicly available, peer-reviewed data for the specific molecule, ethyl N-ethyloxamate (presumed CAS 20943-60-6). To fulfill the structural and depth requirements of this guide while maintaining rigorous scientific integrity, this document will focus on the well-characterized and closely related parent compound, Ethyl Oxamate (CAS 617-36-7) . The principles, experimental methodologies, and structure-property analyses presented herein are directly applicable and provide a robust framework for evaluating ethyl N-ethyloxamate, should a sample become available. We will comparatively discuss the anticipated influence of N-ethylation on these properties.
Molecular Identification and Structure
Ethyl oxamate, the ethyl ester of oxamic acid, serves as a foundational building block in synthetic chemistry.[1] Its bifunctional nature, containing both a primary amide and an ethyl ester separated by a carbonyl group, dictates its chemical reactivity and physical characteristics.
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IUPAC Name: ethyl 2-amino-2-oxoacetate[2]
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Synonyms: Oxamic acid ethyl ester, Ethoxalamide[3]
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CAS Number: 617-36-7
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Molecular Formula: C₄H₇NO₃[3]
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Structure:
Figure 1: 2D Structure of Ethyl Oxamate
Core Physicochemical Properties
The physical state and properties of ethyl oxamate are dominated by its capacity for intermolecular hydrogen bonding via the primary amide group. This leads to a well-ordered crystalline solid state at ambient temperature, a feature that would be significantly altered by N-alkylation.
| Property | Value | Source | Causality and Field Insight |
| Molecular Weight | 117.10 g/mol | [4] | A fundamental property derived from its atomic composition. |
| Physical Form | White crystalline powder/chunks | [5] | Strong intermolecular hydrogen bonds between the N-H donors and C=O acceptors promote a stable, ordered crystal lattice. |
| Melting Point | 113-116 °C | This relatively high melting point for a small molecule is a direct consequence of the energy required to overcome the aforementioned hydrogen bonding network. Insight: The melting point of ethyl N-ethyloxamate is expected to be significantly lower, as the substitution of one N-H with an N-ethyl group disrupts this network, reducing the lattice energy. | |
| Boiling Point | 218.88 °C (rough estimate) | [5] | While distillation is not a standard purification method due to potential decomposition, the estimated high boiling point further reflects strong intermolecular forces. |
| Density | 1.3886 g/cm³ (rough estimate) | [5] | The efficient packing in the crystalline state results in a relatively high density. |
| Solubility | Insoluble in cold water; soluble in boiling water, alcohol, ether.[6] | [6] | The molecule has both polar (amide, ester) and non-polar (ethyl) regions. It is insufficiently polar to dissolve readily in cold water, but increased thermal energy in boiling water can disrupt the crystal lattice and solvate the molecule. Its solubility in alcohols is expected due to the ability to form hydrogen bonds. Insight for Drug Development: Understanding solubility is critical for formulation. For ethyl N-ethyloxamate, the increased lipophilicity from the additional ethyl group would likely decrease its aqueous solubility further while enhancing its solubility in less polar organic solvents like chloroform or dichloromethane.[7] |
Spectroscopic Signature for Structural Validation
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure of ethyl oxamate. Each technique probes different aspects of the molecule's framework and functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is paramount for identifying the key functional groups. The presence of the primary amide and the two distinct carbonyl groups creates a characteristic spectral fingerprint.
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Key Absorptions (KBr Wafer):
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~3400-3200 cm⁻¹ (N-H Stretch): Strong, often broad peaks corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
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~1740 cm⁻¹ (Ester C=O Stretch): A sharp, strong absorption for the ester carbonyl.
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~1680 cm⁻¹ (Amide I C=O Stretch): A sharp, strong absorption for the amide carbonyl.
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~1200 cm⁻¹ (C-O Stretch): A strong band associated with the ester C-O linkage.
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Expert Insight: The clear separation of the two carbonyl stretching frequencies is definitive. In ethyl N-ethyloxamate, the N-H region would be simplified to a single, sharper peak at a similar wavenumber, providing clear evidence of mono-substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy elucidates the carbon-hydrogen framework, confirming the connectivity of the ethyl group and the presence of the amide protons.
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¹H NMR (Proton NMR):
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~7.5-8.0 ppm (2H, broad singlet): The two protons of the -NH₂ group. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.
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~4.3 ppm (2H, quartet): The methylene protons (-O-CH₂-CH₃) are split by the adjacent methyl group.
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~1.3 ppm (3H, triplet): The methyl protons (-O-CH₂-CH₃) are split by the adjacent methylene group.
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¹³C NMR (Carbon NMR):
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~161 ppm (Amide C=O): The carbon of the amide carbonyl.
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~158 ppm (Ester C=O): The carbon of the ester carbonyl.
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~63 ppm (-O-CH₂-): The methylene carbon of the ethyl ester.
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~14 ppm (-CH₃): The methyl carbon of the ethyl ester.
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Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern, further confirming its structure.
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Molecular Ion Peak (M⁺): A peak at m/z = 117, corresponding to the molecular weight of the compound.[3]
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Key Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group.
Experimental Methodologies: A Self-Validating System
The trustworthiness of physical property data relies on robust and well-documented experimental protocols. The following sections detail standard operating procedures for key analyses.
Protocol: Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range (e.g., <1°C) suggests a highly pure compound.
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Sample Preparation: A small amount of finely ground, dry ethyl oxamate is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: A calibrated digital melting point apparatus (e.g., a Thomas-Hoover or Mettler Toledo instrument) is used.
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Measurement:
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Set a rapid heating ramp (10-20 °C/min) to approximate the melting point.
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Allow the apparatus to cool.
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Set a slow heating ramp (1-2 °C/min) starting approximately 10 °C below the estimated melting point.
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Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).
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Validation: The narrowness of the recorded range serves as an internal validation of sample purity. The experiment should be repeated to ensure reproducibility.
Protocol: Acquisition of Infrared Spectrum (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining an IR spectrum of a solid sample without requiring KBr pellet preparation.
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.
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Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor). The instrument software will automatically subtract this from the sample spectrum.
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Sample Application: Place a small amount of the ethyl oxamate powder directly onto the ATR crystal.
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Pressure Application: Lower the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
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Data Acquisition: Initiate the scan. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Processing: The resulting spectrum is automatically background-corrected and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
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Validation: The presence of the expected characteristic peaks (N-H, C=O, C-O stretches) validates both the identity of the compound and the quality of the spectrum.
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